molecular formula C16H12N2O2S B13807288 Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)- CAS No. 49702-22-9

Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)-

Cat. No.: B13807288
CAS No.: 49702-22-9
M. Wt: 296.3 g/mol
InChI Key: BQNBYMWITANTPB-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are heterocyclic compounds characterized by a fused benzene and thiazole ring system. The compound "5-acetyl-2-(4-carbamoylphenyl)benzothiazole" features an acetyl group at the 5-position of the benzothiazole core and a 4-carbamoylphenyl substituent at the 2-position.

Synthetic routes for analogous benzothiazoles often involve condensation of substituted anilines with sulfur-containing reagents (e.g., Na₂S₂O₅ in DMF) or acetylation of amino intermediates . For example, 5-chloro-2-(4-methoxyphenyl)benzothiazole () was synthesized via similar methodologies, highlighting the adaptability of these methods to diverse substituents.

Properties

CAS No.

49702-22-9

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

4-(5-acetyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C16H12N2O2S/c1-9(19)12-6-7-14-13(8-12)18-16(21-14)11-4-2-10(3-5-11)15(17)20/h2-8H,1H3,(H2,17,20)

InChI Key

BQNBYMWITANTPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-bromoacetylbenzothiazole Intermediate

Step Reagents & Conditions Description Yield/Notes
1 2-Aminothiophenol + lactic acid, reflux 12 h Formation of 2-(2-hydroxyethyl)benzothiazole Intermediate
2 Oxidation with potassium dichromate in glacial acetic acid Conversion to 2-acetylbenzothiazole High yield
3 Bromination with bromine + AIBN in glacial acetic acid Formation of 2-bromoacetylbenzothiazole Key intermediate for further substitution

Coupling with 4-carbamoylphenyl Amine Derivatives

  • The 2-bromoacetylbenzothiazole is reacted with amines containing the 4-carbamoylphenyl group, often under reflux in dry acetone or similar solvent for 1-3 hours.
  • The reaction proceeds via nucleophilic substitution of the bromoacetyl group by the amine, forming the 2-(4-carbamoylphenyl)amino substituent on benzothiazole.
  • The product is isolated by precipitation or filtration, followed by recrystallization from ethanol or ethanol-water mixtures to enhance purity.

Alternative Thiourea Route

Step Reagents & Conditions Description Yield/Notes
1 Benzoyl chloride derivative + ammonium thiocyanate in acetone, reflux 1-3 h Formation of benzoyl isothiocyanate Freshly prepared intermediate
2 Benzoyl isothiocyanate + sulphanilamide, reflux 2-3 h Formation of benzoylthioureido derivatives Precursor to carbamoylphenyl substitution
3 Filtration and recrystallization Isolation of pure product High purity achieved

Reaction Conditions and Optimization

  • Solvents: Acetone, ethanol, ethanol-water mixtures, and dry acetone are commonly used. Ethanol is preferred for condensation reactions due to its polarity and ability to dissolve both reactants and products.
  • Temperature: Reflux conditions (60-80 °C) are typical for substitution reactions, while room temperature suffices for condensation with aldehydes using oxidative catalysts.
  • Catalysts and Oxidants: H2O2/HCl system is effective for oxidative cyclization; molecular iodine and P4S10 have been used in solvent-free conditions for rapid synthesis of substituted benzothiazoles.
  • Time: Reaction times vary from 20 minutes (microwave-assisted) to several hours depending on the method and scale.

Summary Table of Key Preparation Steps

Step Reaction Type Starting Material Reagents Conditions Product Yield/Notes
1 Cyclization 2-Aminothiophenol + aromatic aldehyde H2O2/HCl, ethanol Room temp, 1 h Benzothiazole core Excellent yields
2 Oxidation 2-(2-hydroxyethyl)benzothiazole K2Cr2O7, glacial acetic acid Reflux 2-Acetylbenzothiazole High yield
3 Bromination 2-Acetylbenzothiazole Br2, AIBN, glacial acetic acid Reflux 2-Bromoacetylbenzothiazole Key intermediate
4 Nucleophilic substitution 2-Bromoacetylbenzothiazole + 4-carbamoylphenyl amine Dry acetone Reflux, 1-3 h Target compound Isolated by recrystallization
5 Thiourea route Benzoyl chloride + NH4SCN + sulphanilamide Acetone, reflux 1-3 h + 2-3 h Benzoylthioureido derivatives Precursor to carbamoylphenyl substitution

Research Findings and Analytical Data

  • The synthesized benzothiazole derivatives show melting points consistent with high purity (e.g., 181 °C for related compounds).
  • IR spectroscopy confirms characteristic functional groups: acetyl (C=O stretch ~1620 cm⁻¹), carbamoyl (amide bands), and benzothiazole ring vibrations.
  • Yields typically range from 70% to 90%, indicating efficient synthetic protocols.
  • Recrystallization from ethanol or ethanol-water mixtures is effective for purification.

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Biological Activities

2.1 Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of benzothiazole derivatives. For instance, compounds derived from benzothiazoles have shown significant efficacy in protecting against oxidative stress-related skin damage. These compounds demonstrate excellent filtering capacity against UV radiation and inhibit the growth of dermatophytes and Candida albicans, indicating their potential as skin protective agents .

2.2 Antimicrobial and Antifungal Activity

Benzothiazole derivatives exhibit notable antimicrobial and antifungal properties. Research indicates that certain derivatives can effectively inhibit bacterial growth and fungal infections. For example, specific analogs have been synthesized that displayed potent antibacterial and antifungal activities in vitro . The structural modifications in these compounds contribute to their enhanced biological efficacy.

2.3 Anticancer Potential

Benzothiazole derivatives are also being explored for their anticancer properties. Studies have demonstrated that certain compounds can induce apoptosis in cancer cell lines, such as melanoma cells (SK-Mel 5). This suggests a promising avenue for developing novel anticancer therapies based on benzothiazole scaffolds .

Case Studies

Case Study 1: Antioxidant and Antimicrobial Efficacy

A study focused on a series of benzothiazole derivatives demonstrated their ability to act as multifunctional agents against skin damage caused by UV radiation while also exhibiting strong antimicrobial properties. The compounds showed superior performance compared to existing commercial products used in sunscreens .

Case Study 2: Anticancer Activity

Another investigation into the anticancer potential of benzothiazole derivatives revealed that specific compounds could effectively target cancer cell lines, leading to reduced cell viability and increased apoptosis rates. This highlights the therapeutic promise of these compounds in oncology .

Data Table: Summary of Biological Activities

Activity TypeCompound EfficacyReference
AntioxidantHigh UV protection; inhibits growth of dermatophytes
AntimicrobialPotent against multiple bacterial strains
AntifungalEffective against Candida albicans
AnticancerInduces apoptosis in melanoma cells

Mechanism of Action

The mechanism of action of Benzothiazole, 5-acetyl-2-(4-carbamoylphenyl)- involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication . The compound’s structure allows it to bind to these enzymes, disrupting their normal function and leading to antimicrobial effects.

Comparison with Similar Compounds

5-Chloro-2-(4-methoxyphenyl)benzothiazole ()

  • Substituents : 5-Cl, 2-(4-OCH₃).
  • Activity : Antimicrobial, antitumoral.
  • Key Findings : The electron-withdrawing chlorine and electron-donating methoxy group synergistically enhance interactions with microbial enzymes and tumor targets .

5-Chloro-2-(3,4,5-trimethoxyphenyl)benzothiazole ()

  • Substituents : 5-Cl, 2-(3,4,5-OCH₃).
  • Activity : Anticancer, antimalarial.
  • Key Findings : Trimethoxy substitution improves DNA intercalation and topoisomerase inhibition, attributed to planar aromaticity and hydrogen bonding .

2-(4-Benzyloxy-5-hydroxyphenyl)benzothiazole ()

  • Substituents : 4-OBn, 5-OH.
  • Activity : Anticancer (hypothesized).
  • Key Findings : The hydroxyl group may confer antioxidant properties, while benzyloxy enhances lipophilicity .

Target Compound: 5-Acetyl-2-(4-carbamoylphenyl)benzothiazole

  • Substituents : 5-COCH₃, 2-(4-CONH₂).
  • Hypothesized Activity : Anticancer, antimicrobial.
  • Rationale : The acetyl group increases lipophilicity for membrane penetration , while the carbamoyl moiety may target enzymes like carbonic anhydrase or kinases via hydrogen bonding.

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Membrane Permeability
5-Acetyl-2-(4-carbamoylphenyl) ~2.8 ~0.15 (PBS) High (acetyl)
5-Chloro-2-(4-methoxyphenyl) ~3.1 ~0.08 (PBS) Moderate
5-Chloro-2-(3,4,5-trimethoxyphenyl) ~3.5 ~0.05 (PBS) Low
2-(4-Benzyloxy-5-hydroxyphenyl) ~2.5 ~0.20 (EtOH) Moderate

Notes: Predicted logP values using substituent contributions; solubility in phosphate-buffered saline (PBS) or ethanol (EtOH). The acetyl group in the target compound balances lipophilicity and solubility better than trimethoxy derivatives .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-acetyl-2-(4-carbamoylphenyl)benzothiazole derivatives?

Answer:
The synthesis of benzothiazole derivatives typically involves:

  • Suzuki Cross-Coupling : Reacting 2-(4-bromophenyl)benzothiazole with phenylboronic acid derivatives under palladium catalysis to introduce substituents at the 4-position .
  • Condensation Reactions : Using 2-aminothiophenol with aldehydes or acyl chlorides under reflux conditions with catalysts like sodium hydrosulfite or glacial acetic acid .
  • Multi-Step Functionalization : For example, coupling 4-aminotriazole derivatives with substituted benzaldehydes in ethanol under acidic conditions, followed by purification via solvent evaporation and filtration .

Basic: What spectroscopic techniques are used to characterize benzothiazole derivatives?

Answer:
Key methods include:

  • Fluorescence Spectroscopy : Measuring emission spectra at excitation wavelengths (e.g., 330 nm) and varying concentrations (10⁻⁴ M to 10⁻⁵ M) to assess photophysical properties .
  • X-Ray Crystallography : Resolving crystal structures to confirm substituent orientation and molecular packing, as demonstrated for chlorophenyl-substituted benzothiazoles .
  • NMR and Mass Spectrometry : Validating molecular structure and purity .

Advanced: How can computational modeling guide the design of benzothiazole derivatives with enhanced bioactivity?

Answer:

  • Group-Based QSAR (GQSAR) : Identifies critical substituent fragments (e.g., hydrophobic groups at R1) that enhance anticancer activity using regression models .
  • Molecular Docking : Predicts binding affinities to targets like SARS-CoV-2 spike glycoprotein or α-glucosidase by simulating ligand-receptor interactions .
  • Molecular Dynamics (MD) Simulations : Evaluates stability of ligand-target complexes over time to prioritize compounds for synthesis .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Cross-Validation : Combine in vitro assays (e.g., antiproliferative or enzyme inhibition tests) with in silico predictions to confirm activity trends .
  • Structural-Activity Landscape Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) to explain variability in antifungal or antioxidant results .
  • Dose-Response Studies : Address discrepancies by testing compounds at multiple concentrations to establish EC₅₀/IC₅₀ values .

Advanced: What strategies optimize benzothiazole derivatives for multi-target activity (e.g., anticancer and antioxidant)?

Answer:

  • Scaffold Hybridization : Integrate pharmacophores like acetylphenyl or carbamoyl groups to simultaneously target pathways (e.g., kinase inhibition and ROS scavenging) .
  • Fragment-Based Design : Use GQSAR insights to append hydrophobic and hydrophilic moieties, balancing membrane permeability and target engagement .
  • In Silico Polypharmacology Screening : Predict off-target interactions to avoid undesired effects while retaining multi-functionality .

Basic: How are fluorescence properties of benzothiazole derivatives applied in research?

Answer:

  • Probe Development : Derivatives with strong emission at specific wavelengths serve as fluorescent tags for cellular imaging or sensor applications .
  • Concentration-Dependent Studies : Quantify aggregation-induced emission (AIE) or quenching effects to monitor molecular interactions .

Advanced: What experimental approaches validate enzyme inhibition mechanisms (e.g., α-glucosidase) for benzothiazole derivatives?

Answer:

  • Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics to confirm interaction stoichiometry and affinity .
  • Mutagenesis Assays : Identify critical residues in the enzyme active site using site-directed mutagenesis paired with docking results .

Basic: What are the key pharmacological activities reported for benzothiazole derivatives?

Answer:

  • Anticancer : Inhibition of tumor cell proliferation via topoisomerase or kinase targeting .
  • Antimicrobial : Disruption of bacterial membrane integrity or fungal ergosterol biosynthesis .
  • Antidiabetic : α-Glucosidase/α-amylase inhibition to modulate glucose metabolism .

Advanced: How do researchers address synthetic challenges in introducing carbamoyl groups to benzothiazole scaffolds?

Answer:

  • Protection/Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) or benzyl groups to prevent side reactions during coupling .
  • Microwave-Assisted Synthesis : Accelerate reaction rates for carbamoylation under controlled temperature conditions .

Advanced: What are best practices for ensuring reproducibility in benzothiazole derivative synthesis?

Answer:

  • Standardized Protocols : Detailed reaction conditions (e.g., solvent purity, catalyst loading, reflux duration) as in triazole-benzaldehyde condensations .
  • Batch-to-Batch Analysis : Use HPLC or TLC to monitor reaction progress and intermediate stability .
  • Open-Source Data Sharing : Publish crystallographic data (e.g., CCDC entries) to validate structural assignments .

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